molecular formula C25H22ClN3O3S B4837358 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide

2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide

Cat. No. B4837358
M. Wt: 480.0 g/mol
InChI Key: FKZKKTHJZWJLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H22ClN3O3S and its molecular weight is 480.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide is 479.1070404 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The chemical compound 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide shows potential in cancer research, particularly in the synthesis of pro-apoptotic agents. A related compound, 4-Chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated significant proapoptotic activity against melanoma cell lines. This highlights its potential as an anticancer agent, specifically in targeting melanoma cancer cells (Yılmaz et al., 2015).

Antimicrobial Activities

Compounds similar to 2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide have been investigated for their antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those with benzoxazole moieties, showed good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis and characterization of novel thiofibrates bearing a 1,3-benzoxazole moiety, closely related to the compound of interest, have been achieved. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (NiranjanM & ChaluvarajuK, 2018).

Photophysical and Antimicrobial Studies

Dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies also include photophysical properties, which are essential for understanding the interaction of these compounds with light, potentially leading to applications in photodynamic therapy and materials science (Padalkar et al., 2014).

properties

IUPAC Name

2-chloro-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-4-15-6-8-21-20(11-15)28-24(32-21)18-12-16(10-14(3)22(18)30)27-25(33)29-23(31)17-7-5-13(2)9-19(17)26/h5-12,30H,4H2,1-3H3,(H2,27,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZKKTHJZWJLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide
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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide
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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide
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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide
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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide
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2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.